molecular formula C20H25N3O4S2 B2733702 N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 898449-75-7

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2733702
CAS RN: 898449-75-7
M. Wt: 435.56
InChI Key: CLCLNVSSSAFTTP-UHFFFAOYSA-N
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Description

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as TRO19622, is a small molecule drug that has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research on the synthesis and spectral analysis of N-substituted derivatives of related compounds has shown their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These findings indicate the potential use of such compounds in developing new antibacterial agents (Khalid et al., 2016).

α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated for their α1-adrenoceptor antagonistic activity. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor, indicating their potential use in treating conditions related to α1-adrenoceptor activity, such as hypertension and benign prostatic hyperplasia (Rak et al., 2016).

Anticancer Activity

Several studies have focused on synthesizing and evaluating the anticancer potential of compounds bearing structural similarities to N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. These compounds have shown promising anticancer activities in various models, suggesting their potential application in cancer therapy. For instance, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives exhibiting significant activity against breast cancer cell lines have been reported, highlighting the role of sulfone moiety in enhancing anticancer activity (Al-Said et al., 2011).

Neuropharmacological Applications

N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified as selective 5-HT7 receptor ligands or multifunctional agents, demonstrating potential applications in treating central nervous system (CNS) disorders. These compounds have shown distinct antidepressant-like and pro-cognitive properties in animal models, suggesting their use in managing depression and cognitive disorders (Canale et al., 2016).

Cholinesterase Inhibition

The synthesis and biological evaluation of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives have revealed their potential as cholinesterase inhibitors. This activity is crucial for developing therapies for neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors play a significant role in managing symptoms (Khalid, Rehman, & Abbasi, 2014).

properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c24-19(20(25)22-15-17-8-6-14-28-17)21-12-11-16-7-4-5-13-23(16)29(26,27)18-9-2-1-3-10-18/h1-3,6,8-10,14,16H,4-5,7,11-13,15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCLNVSSSAFTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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